![molecular formula C18H18ClNO4 B2466211 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzamide CAS No. 1421443-65-3](/img/structure/B2466211.png)
5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzamide
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Description
5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzamide, also known as BRL-15572, is a selective dopamine D3 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Novel 4-Thiazolidinone Derivatives as Agonists of Benzodiazepine Receptors
Research on 4-thiazolidinone derivatives, which share a structural motif with 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzamide, indicates their potential as anticonvulsant agents through interaction with benzodiazepine receptors. These compounds demonstrated considerable anticonvulsant activity, with certain derivatives showing significant sedative-hypnotic activity without impairing learning and memory, suggesting their therapeutic potential in neurological conditions (Faizi et al., 2017).
Synthesis of Betrixaban
Another study detailed a synthesis method for Betrixaban, a compound structurally related to 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzamide. This research provides insights into chemical synthesis techniques that could be applicable to the production of similar compounds, highlighting the versatility of these molecular frameworks in drug development (Jianye Li et al., 2015).
Antimicrobial Activity of Sulfonamides
A study on sulfonamides containing structures related to 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzamide revealed antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria, and Mycobacterium species. This underscores the potential use of such compounds in addressing microbial infections (Krátký et al., 2012).
Serotonin-3 (5-HT3) Receptor Antagonists
Compounds structurally akin to 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzamide were evaluated for their binding affinity to serotonin-3 (5-HT3) receptors. These studies contribute to the understanding of the role these compounds might play in modulating serotonin signaling, which is crucial for developing new treatments for psychiatric and gastrointestinal disorders (Kuroita et al., 1996).
Dihydrobenzofuran Analogues of Hallucinogens
Research exploring dihydrobenzofuran and tetrahydrobenzodifuran as bioisosteres for methoxy groups in hallucinogens, such as mescaline, provides insight into the design of novel therapeutic agents targeting serotonin receptors. This work is pivotal in developing new psychopharmacological treatments (Monte et al., 1997).
properties
IUPAC Name |
5-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-23-17-5-3-13(19)9-14(17)18(22)20-10-15(21)11-2-4-16-12(8-11)6-7-24-16/h2-5,8-9,15,21H,6-7,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNAVAUOYLEISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzamide |
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